2-({[4-allyl-5-(3-fluorophenyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)-1,2,3,4-tetrahydroisoquinoline
Overview
Description
The compound belongs to a class of chemicals characterized by their complex molecular structure, which includes a tetrahydroisoquinoline skeleton. This class of compounds has been extensively studied for various chemical and biological properties, including their synthesis methods, molecular structure, chemical reactions, and physical and chemical properties.
Synthesis Analysis
The synthesis of similar tetrahydroisoquinoline derivatives typically involves multi-step reactions, including condensation, cyclization, and functionalization processes. For instance, the synthesis of 4-benzylidene-2-((1-phenyl-3,4-dihydro isoquinoline-2(1H)-yl)methyl)oxazol-5(4H)-one derivatives from 1,2,3,4-tetrahydroisoquinoline involves condensation of substituted aryl aldehydes with specific acetamidoacetic acids in the presence of catalysts (N. Rao et al., 2020). Similar approaches may be adapted for the synthesis of the compound , emphasizing the importance of catalysts and specific reagents in directing the synthesis route.
Molecular Structure Analysis
Molecular structure analysis of tetrahydroisoquinoline derivatives is crucial for understanding their chemical behavior and properties. Structural determination is often achieved using advanced spectral data (e.g., 1H NMR, 13C NMR, LCMS) and sometimes by X-ray diffraction methods. These techniques allow for the precise determination of molecular geometry, electron distribution, and the presence of functional groups, which are essential for predicting the reactivity and interactions of the compound (N. Rao et al., 2020).
Scientific Research Applications
Synthesis and Chemical Properties
Catalytic C-H Activation
A study demonstrates the catalytic C-H activation of phenylethylamines or benzylamines and their annulation with allenes, leading to the synthesis of tetrahydro-3-benzazepines and tetrahydroisoquinolines. This process involves the formation of a palladacycle into which an allene undergoes insertion, highlighting a method that could potentially apply to the synthesis of compounds like 2-({[4-allyl-5-(3-fluorophenyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)-1,2,3,4-tetrahydroisoquinoline (Rodríguez et al., 2014).
Enantiopure Tetrahydroisoquinolines
Another research focuses on the synthesis of enantiopure mono- and disubstituted tetrahydroisoquinolines by radical cyclizations, a technique that could be relevant for synthesizing chiral variants of complex molecules (Pedrosa et al., 2001).
Potential Medicinal Applications
Antibacterial Agents
The synthesis and structural analysis of fluoroquinolones with potent antibacterial activities against both Gram-positive and Gram-negative bacteria suggest a potential research avenue for related triazole and isoquinoline derivatives in developing new antibacterial agents (Kuramoto et al., 2003).
Antimicrobial Activity
Research on 5-(2-Aminothiazol-4-yl)-8-hydroxyquinoline derivatives shows promising antimicrobial activities, indicating the potential of structurally similar compounds for antimicrobial applications (Abdel-Mohsen, 2003).
Material Science Applications
Dye-Sensitized Solar Cells (DSSCs)
A study on triazoloisoquinoline-based dyestuffs for DSSCs explores their role as co-adsorbents and co-sensitizers, improving conversion efficiency. This highlights the utility of similar heterocyclic compounds in enhancing the performance of renewable energy technologies (Lee et al., 2013).
properties
IUPAC Name |
1-(3,4-dihydro-1H-isoquinolin-2-yl)-2-[[5-(3-fluorophenyl)-4-prop-2-enyl-1,2,4-triazol-3-yl]sulfanyl]ethanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21FN4OS/c1-2-11-27-21(17-8-5-9-19(23)13-17)24-25-22(27)29-15-20(28)26-12-10-16-6-3-4-7-18(16)14-26/h2-9,13H,1,10-12,14-15H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTJSYCNDRKQPCN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1C(=NN=C1SCC(=O)N2CCC3=CC=CC=C3C2)C4=CC(=CC=C4)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21FN4OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3,4-dihydroisoquinolin-2(1H)-yl)-2-{[5-(3-fluorophenyl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}ethanone |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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